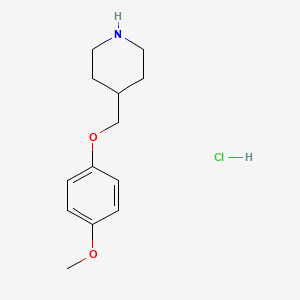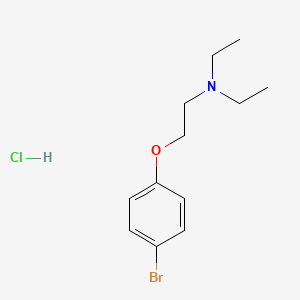
2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Environmental Impact and Toxicology of Brominated Compounds
Environmental Presence and Toxicology of Brominated Phenols : Brominated phenols, like 2,4,6-Tribromophenol, have been studied for their environmental concentrations and toxicological effects. These compounds are used in the synthesis of brominated flame retardants and can degrade into various environmental matrices. Despite their widespread occurrence, there's limited knowledge about their toxicokinetics and toxicodynamics, underscoring the need for continued relevance and research in future years (Koch & Sures, 2018).
Novel Brominated Flame Retardants : The increase in novel brominated flame retardants (NBFRs) usage has prompted research into their occurrence in indoor air, dust, consumer goods, and food. This review highlights significant gaps in knowledge about many NBFRs, indicating a critical need for comprehensive environmental and health risk assessments (Zuiderveen, Slootweg, & de Boer, 2020).
Biotic and Abiotic Transformation of Brominated Compounds
- Transformation/Degradation of Tetrabromobisphenol A : Tetrabromobisphenol A (TBBPA) and its derivatives undergo various abiotic and biotic transformations, resulting in over 100 identified degradation products. These processes are primarily through debromination and β-scission, leading to less brominated and potentially environmentally persistent compounds (Liu, Zhao, Qu, Shen, Shi, & Jiang, 2018).
Pharmacokinetics, Pharmacodynamics, and Toxicology of Related Compounds
- Psychedelic Drug Action Imaging Studies : Research on the neurochemistry and neurotoxicity of psychedelics, including substances with brominated structures, provides insights into their binding, metabolism, and effects on the brain. Imaging studies using PET and SPECT techniques have contributed to understanding the interaction of these compounds with brain receptors and their metabolic pathways (Cumming, Scheidegger, Dornbierer, Palner, Quednow, & Martin-Soelch, 2021).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVIJUCNRKCUHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638426 |
Source


|
| Record name | 2-(4-Bromophenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride | |
CAS RN |
14233-26-2 |
Source


|
| Record name | NSC159498 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromophenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

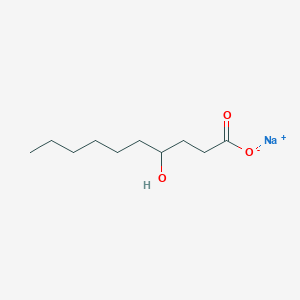
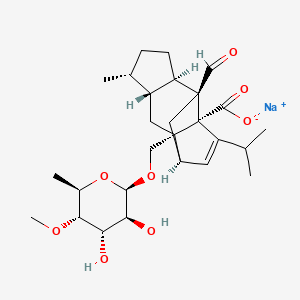
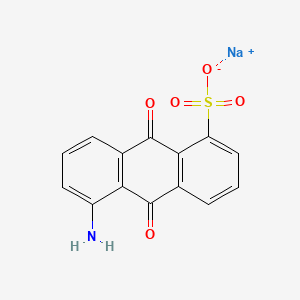
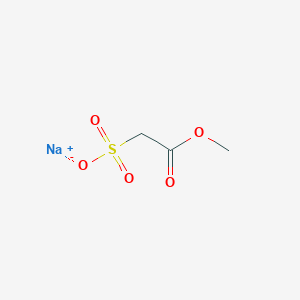
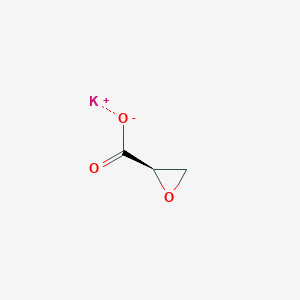
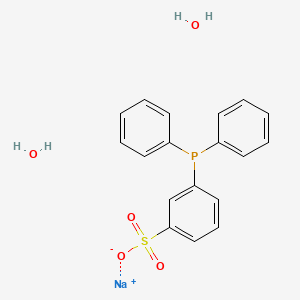

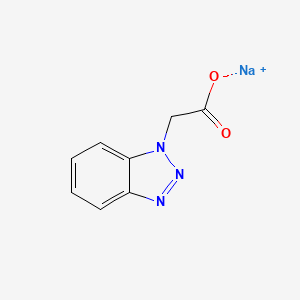
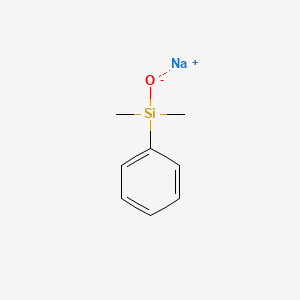

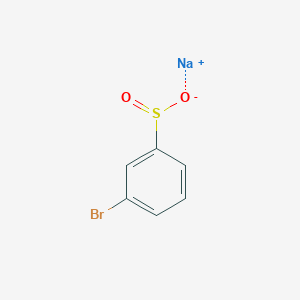
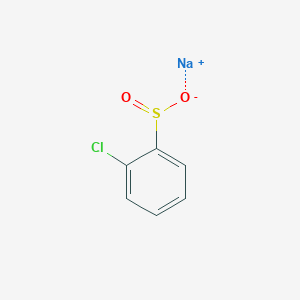
![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)
